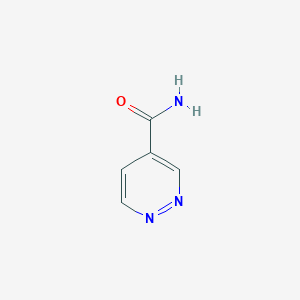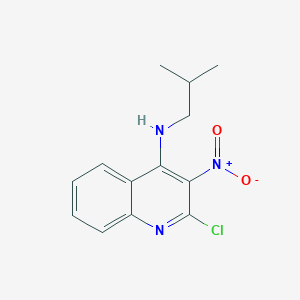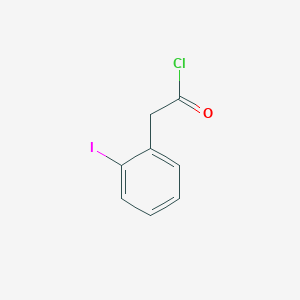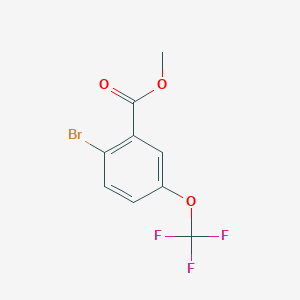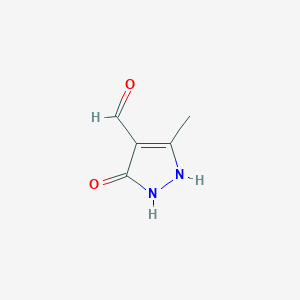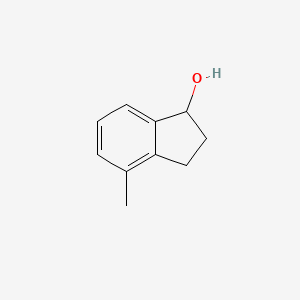
4-甲基-2,3-二氢-1H-茚满-1-醇
描述
“4-methyl-2,3-dihydro-1H-inden-1-ol” is a derivative of indane or indan, an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It occurs at the level of about 0.1% in coal tar .
Synthesis Analysis
Indane is usually produced by hydrogenation of indene . Derivatives of indane can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .Molecular Structure Analysis
The molecular structure of “4-methyl-2,3-dihydro-1H-inden-1-ol” is similar to that of indane, with an additional methyl group attached to the five-carbon ring . The IUPAC Standard InChI for indane is InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 .Chemical Reactions Analysis
Indane derivatives can undergo various chemical reactions. For example, they can react with diethyl phthalate and ethyl acetate in the presence of metallic sodium and ethanol to yield indanedione ethyl ester . This ester can then react with sodium ions to yield a salt .科学研究应用
Antibacterial and Antifungal Studies
- Scientific Field: Medicinal Chemistry
- Summary of Application: 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
Antiviral Studies
- Scientific Field: Medicinal Chemistry
- Summary of Application: Indole derivatives have been found to possess antiviral properties .
- Methods of Application: Various indole derivatives were synthesized and tested for their antiviral activities .
- Results: Some of the indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Studies
- Scientific Field: Medicinal Chemistry
- Summary of Application: Indole derivatives have been found to possess anti-inflammatory properties .
- Methods of Application: Various indole derivatives were synthesized and tested for their anti-inflammatory activities .
- Results: Some of the indole derivatives showed promising anti-inflammatory activities .
Antileishmanial Studies
- Scientific Field: Medicinal Chemistry
- Summary of Application: 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to inden-1-ol derivatives, have been found to possess antileishmanial properties .
- Methods of Application: A series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy and were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Results: Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity . In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Antimicrobial Studies
- Scientific Field: Medicinal Chemistry
- Summary of Application: Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been found to possess antimicrobial properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
属性
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUTZTVFJIHGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2,3-dihydro-1H-inden-1-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)




